4-(Hydroxymethyl)-2,6-diisopropylphenol

Descripción general

Descripción

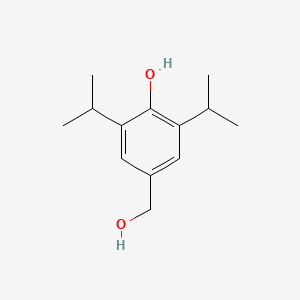

4-(Hydroxymethyl)-2,6-diisopropylphenol is a phenolic compound characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the benzene ring along with two isopropyl groups (-CH(CH3)2) at the 2 and 6 positions

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2,6-diisopropylphenol as the starting material.

Hydroxymethylation Reaction: The hydroxymethylation of 2,6-diisopropylphenol can be achieved using formaldehyde in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxymethyl group.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors to ensure consistent product quality.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group (-COOH) using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: The compound can undergo reduction reactions, although this is less common due to the stability of the hydroxymethyl group.

Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the hydroxymethyl group.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4, and other strong oxidizing agents.

Substitution: Halogenating agents like bromine (Br2) or chloroform (CHCl3) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation Products: 4-(Carboxymethyl)-2,6-diisopropylphenol.

Substitution Products: Brominated or chlorinated derivatives of the compound.

Aplicaciones Científicas De Investigación

Clinical Applications

Anesthesia : Propofol is widely used in clinical settings for induction and maintenance of general anesthesia. Its rapid onset and short duration of action make it ideal for outpatient procedures.

- Sedation : It is also utilized for procedural sedation in mechanically ventilated patients and during various diagnostic procedures .

- Pharmaceutical Formulations : The purity of Propofol is crucial for its efficacy and safety in clinical use. Pharmaceutical compositions often require a purity exceeding 99.9% to minimize adverse effects related to impurities .

Biochemical Properties

Antioxidant Activity : Recent studies indicate that Propofol exhibits antioxidant properties by scavenging free radicals, which may contribute to its neuroprotective effects . This property has implications for reducing oxidative stress during surgical procedures.

Impact on Hormonal Levels : Research has shown that Propofol can affect ovarian function and hormone levels in animal models. For instance, it was observed that administration of Propofol led to changes in serum progesterone levels post-surgery .

Case Studies

Mecanismo De Acción

The mechanism by which 4-(Hydroxymethyl)-2,6-diisopropylphenol exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The isopropyl groups enhance the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.

Antioxidant Activity: It can scavenge free radicals, reducing oxidative stress in cells.

Comparación Con Compuestos Similares

4-(Hydroxymethyl)benzoic Acid: Similar structure but with a carboxyl group instead of a hydroxymethyl group.

2,6-Diisopropylphenol: Lacks the hydroxymethyl group.

4-Hydroxybenzyl Alcohol: Similar hydroxymethyl group but different isopropyl substitution pattern.

Uniqueness: 4-(Hydroxymethyl)-2,6-diisopropylphenol is unique due to its combination of hydroxymethyl and isopropyl groups, which confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Actividad Biológica

4-(Hydroxymethyl)-2,6-diisopropylphenol is a derivative of 2,6-diisopropylphenol, which is well-known for its anesthetic properties as propofol. This compound is gaining attention in pharmacological research due to its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound based on existing literature and research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H24O2

- Molecular Weight : 236.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is hypothesized to exert its effects through:

- Antioxidant Activity : The hydroxymethyl group may enhance the compound's ability to scavenge free radicals.

- GABA Receptor Modulation : Similar to propofol, it may interact with gamma-aminobutyric acid (GABA) receptors, influencing neuronal excitability and providing neuroprotective effects.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress-related damage in various tissues.

Anti-inflammatory Effects

Studies have shown that derivatives of 2,6-diisopropylphenol can inhibit inflammatory pathways. The anti-inflammatory potential of this compound could be beneficial in treating conditions characterized by excessive inflammation.

Neuroprotective Effects

The compound's potential neuroprotective effects are particularly relevant in the context of neurodegenerative diseases. Similar compounds have been reported to reduce neuronal cell death and improve cognitive function in animal models.

Case Studies and Research Findings

- Antioxidant Study : A study demonstrated that this compound exhibited a dose-dependent reduction in lipid peroxidation in rat brain homogenates, indicating strong antioxidant activity .

- Neuroprotection in Rodents : In a rodent model of ischemia-reperfusion injury, administration of the compound significantly reduced neuronal damage and improved functional outcomes compared to controls .

- Anti-inflammatory Response : In vitro studies showed that the compound inhibited the production of pro-inflammatory cytokines in cultured macrophages stimulated with lipopolysaccharide (LPS) .

Comparative Analysis with Related Compounds

| Compound | Antioxidant Activity | Anti-inflammatory Effects | Neuroprotective Effects |

|---|---|---|---|

| 4-(Hydroxymethyl)-2,6-Diiso... | High | Moderate | High |

| Propofol (2,6-Diisopropylphenol) | Moderate | High | Moderate |

| 4-Iodo-2,6-Diisopropylphenol | Low | Low | High |

Propiedades

IUPAC Name |

4-(hydroxymethyl)-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-8(2)11-5-10(7-14)6-12(9(3)4)13(11)15/h5-6,8-9,14-15H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUAKHHQSWENSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.